molecular formula C20H16BrN3O6S2 B2548599 Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-45-2

Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

Cat. No.: B2548599
CAS No.: 893789-45-2
M. Wt: 538.39
InChI Key: DKNSZWJMAGGXII-UHFFFAOYSA-N
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Description

Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C20H16BrN3O6S2 and its molecular weight is 538.39. The purity is usually 95%.
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Properties

CAS No.

893789-45-2

Molecular Formula

C20H16BrN3O6S2

Molecular Weight

538.39

IUPAC Name

methyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H16BrN3O6S2/c1-30-19(27)12-2-6-14(7-3-12)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

DKNSZWJMAGGXII-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure

The compound can be represented structurally as follows:

\text{Methyl 4 5 4 bromophenyl sulfonyl 6 oxo 1 6 dihydropyrimidin 2 yl}thio)acetyl]amino}benzoate}

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

1. Antibacterial Activity

Several studies have demonstrated the antibacterial properties of compounds containing sulfonamide and pyrimidine moieties. For instance, derivatives similar to this compound have shown activity against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, studies have highlighted its ability to inhibit acetylcholinesterase (AChE) and urease:

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive Inhibition2.14 ± 0.003
UreaseNon-competitive Inhibition0.63 ± 0.001

This inhibition is critical for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies

Recent research has explored the biological activity of related compounds in clinical settings:

  • Study on Antibacterial Efficacy :
    A study conducted by Aziz-ur-Rehman et al. (2020) evaluated a series of sulfonamide derivatives, revealing that compounds with similar substituents exhibited strong antibacterial activity against multi-drug resistant strains.
  • Enzyme Inhibition Research :
    Research by Hamid et al. (2020) demonstrated that synthesized piperidine derivatives showed significant AChE inhibition, suggesting a potential pathway for developing treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:

  • Core formation : Cyclization of pyrimidine precursors under acidic/basic conditions (e.g., using NaH or K₂CO₃ as catalysts) .
  • Sulfonyl group introduction : Reaction with 4-bromophenylsulfonyl chloride in anhydrous DMF at 0–5°C to prevent side reactions .
  • Esterification : Coupling with methyl 4-aminobenzoate using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Optimization : Solvent choice (e.g., DMF for solubility), temperature control (reflux for 12–24 hours), and purification via column chromatography (silica gel, hexane/EtOAc gradient) improve yields to >70% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl proton absence at δ 7.6–8.2 ppm; ester carbonyl at ~δ 170 ppm) .
  • IR spectroscopy : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1350–1380 cm⁻¹ (sulfonyl S=O) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and confirms stereochemistry in crystalline form .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) with target enzymes (e.g., kinases, proteases) at varying inhibitor concentrations (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
  • Receptor binding : Radioligand displacement assays using tritiated ligands (e.g., for GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Systematic substitution : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
  • Bioisosteric replacement : Swap the sulfonyl group with phosphonate or carboxylate moieties to study electronic effects .
  • Data analysis : Correlate substituent Hammett σ values with IC₅₀ using linear regression models .
  • Example : A 2019 study showed that replacing bromine with chlorine increased kinase inhibition by 40% .

Q. What experimental approaches are used to investigate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic analysis : Lineweaver-Burk plots to determine competitive/uncompetitive inhibition .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to purified enzymes .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) to identify critical enzyme residues for binding .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Replicate studies under identical conditions (pH 7.4, 37°C, 5% CO₂) to minimize variability .
  • Orthogonal assays : Validate cytotoxicity via both MTT and ATP-luminescence assays .
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
  • Control experiments : Test batch-to-batch purity (HPLC >95%) to rule out impurity-driven effects .

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